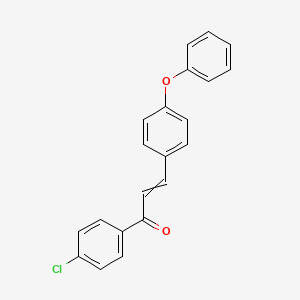phosphanium iodide CAS No. 93824-71-6](/img/structure/B14371387.png)
[4-(Diethylamino)-4-oxobutyl](triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-4-oxobutylphosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphonium center bonded to a triphenyl group and a 4-(diethylamino)-4-oxobutyl group, with iodide as the counterion. The presence of the phosphonium group imparts distinct chemical properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-4-oxobutylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(diethylamino)-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-4-oxobutylphosphanium iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-4-oxobutylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium thiolate are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Diethylamino)-4-oxobutylphosphanium iodide is used as a reagent in organic synthesis. It is particularly useful in Wittig reactions, where it acts as a ylide precursor for the formation of alkenes from carbonyl compounds .
Biology
In biological research, this compound is used as a probe for studying phosphonium ion transport across cell membranes. Its unique structure allows it to interact with biological membranes, making it a valuable tool for investigating membrane dynamics .
Medicine
Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry
In the industrial sector, this compound is used in the production of ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for various chemical processes .
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-4-oxobutylphosphanium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium center can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.
[4-(Diethylamino)phenyl]methyltriphenylphosphonium iodide: A structurally similar compound with comparable properties.
Uniqueness
4-(Diethylamino)-4-oxobutylphosphanium iodide is unique due to its specific combination of a phosphonium center with a 4-(diethylamino)-4-oxobutyl group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to other phosphonium salts .
Propriétés
Numéro CAS |
93824-71-6 |
|---|---|
Formule moléculaire |
C26H31INOP |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
[4-(diethylamino)-4-oxobutyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H31NOP.HI/c1-3-27(4-2)26(28)21-14-22-29(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,3-4,14,21-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VOROVVDIRVFBEH-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


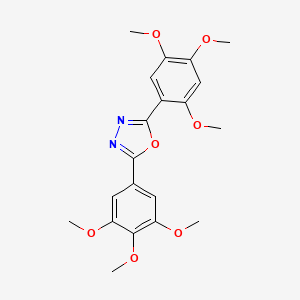
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
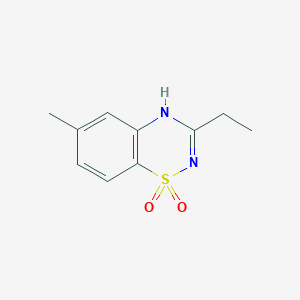
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)


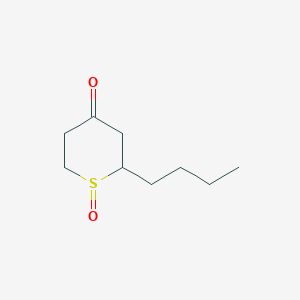
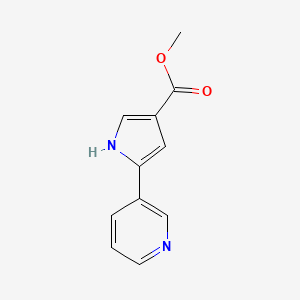
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

